molecular formula C9H7N3 B1360835 4-Methyl-1H-indazole-3-carbonitrile CAS No. 29984-94-9

4-Methyl-1H-indazole-3-carbonitrile

Cat. No. B1360835
CAS RN: 29984-94-9
M. Wt: 157.17 g/mol
InChI Key: NBUFGCMGHQUNPN-UHFFFAOYSA-N
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Description

“4-Methyl-1H-indazole-3-carbonitrile” is a chemical compound with the molecular formula C8H8N2. It belongs to the class of compounds known as indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles, including “4-Methyl-1H-indazole-3-carbonitrile”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Chemical Reactions Analysis

Indazoles, including “4-Methyl-1H-indazole-3-carbonitrile”, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Synthesis of Novel Derivatives

  • A study demonstrated the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives using indazole regioisomers. This synthesis involved reactions with formaldehyde and various olefins, catalyzed by GdCl(3), leading to compounds with potential antimicrobial activity (Yakaiah et al., 2008).

Application in Drug Discovery

  • Research into the synthesis of functionalized 1H-1,2,3-triazole-4-carbonitriles led to a new route for developing promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates. This work highlights the role of 4-Methyl-1H-indazole-3-carbonitrile derivatives in anticancer drug discovery (Sekh et al., 2021).

Catalysis and Chemical Synthesis

  • A study explored the use of organic-base-catalyzed reactions for the synthesis of novel tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives. This process demonstrates the application of 4-Methyl-1H-indazole-3-carbonitrile in diverse organic synthesis and catalysis (Shinde & Jeong, 2016).

Application in Material Science

  • A study on the synthesis of highly branched oligoethylenes explored the use of N,N-indazole derivative methallyl Ni(II) complexes. The research highlighted the significance of carbonitrile functional groups in the development of materials with hyperbranched microstructures (Araya et al., 2020).

Use in Explosive Material Synthesis

  • Triazolotriazine carbonitriles, including those related to 4-Methyl-1H-indazole-3-carbonitrile, have been studied for their use in the synthesis of insensitive high explosives. The research focused on the formation of tetrazolyl triazolotriazines, demonstrating their potential in creating safer explosive materials (Snyder et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl-1H-indazole-3-carbonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing compounds, including “4-Methyl-1H-indazole-3-carbonitrile”, have a wide range of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

4-methyl-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-3-2-4-7-9(6)8(5-10)12-11-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUFGCMGHQUNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646464
Record name 4-Methyl-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-indazole-3-carbonitrile

CAS RN

29984-94-9
Record name 4-Methyl-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29984-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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